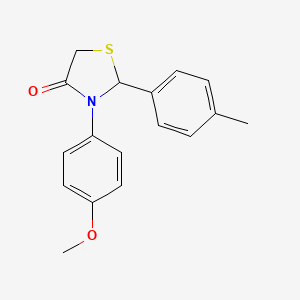![molecular formula C12H20N4O3S B5210058 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B5210058.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide, also known as NVP-AAM077, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype. It was first synthesized by Novartis in 1999 and has since been used in a wide range of scientific research studies.
Mechanism of Action
NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide binds to the GluN2B subunit of the NMDA receptor, blocking the channel and preventing the influx of calcium ions into the cell. This leads to a reduction in the excitatory neurotransmission mediated by the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the severity of ischemic brain injury in animal models, and to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antinociceptive effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide in lab experiments is its selectivity for the GluN2B subunit of the NMDA receptor. This allows for more precise manipulation of the NMDA receptor system, without affecting other glutamate receptor subtypes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are many potential future directions for research involving N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide. One area of interest is the role of the NMDA receptor in the pathophysiology of psychiatric disorders such as depression and schizophrenia. Another area of interest is the development of more potent and selective NMDA receptor antagonists for use in clinical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in different animal models and in humans.
Synthesis Methods
The synthesis of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide involves several steps, including the reaction of 2-chloro-3-pyridinemethanol with dimethylamine to form 2-(dimethylamino)-3-pyridinemethanol. This intermediate is then reacted with morpholine and sulfamic acid to form this compound.
Scientific Research Applications
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the NMDA receptor subtype, which is involved in many physiological and pathological processes in the central nervous system.
properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-15(2)12-11(4-3-5-13-12)10-14-20(17,18)16-6-8-19-9-7-16/h3-5,14H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQWXAUSGFAGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNS(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5209977.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B5209988.png)

![5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5210018.png)

![5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5210034.png)
![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210045.png)
![8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5210055.png)
![9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole](/img/structure/B5210056.png)
![2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5210064.png)

![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)
